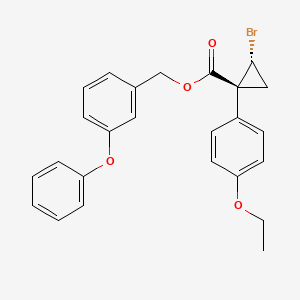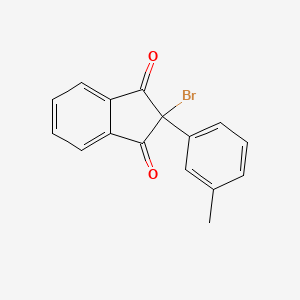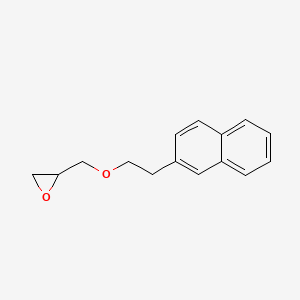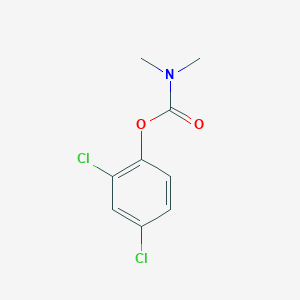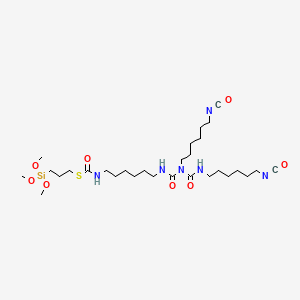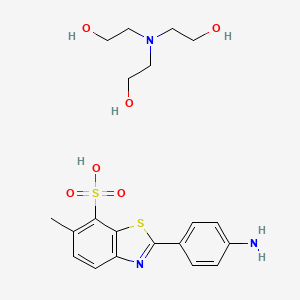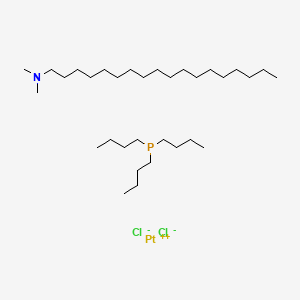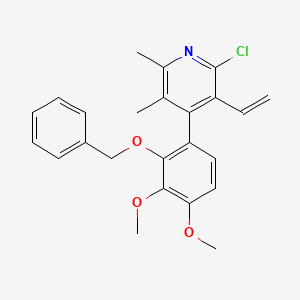
Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-octanoate: is a derivative of thymidine, a nucleoside that is a building block of DNA. This compound is characterized by the removal of two hydrogen atoms and one oxygen atom from the thymidine molecule, resulting in a double bond between the 2’ and 3’ positions and the addition of an octanoate group at the 5’ position. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-octanoate typically involves several steps. One common method starts with thymidine, which undergoes a series of chemical reactions to introduce the double bond and the octanoate group. The process may involve the use of protecting groups to prevent unwanted reactions at other positions on the molecule. For example, the 3’,5’-di-O-benzoyl derivative of thymidine can be used as a starting material. This compound is then subjected to deprotection and subsequent esterification with octanoic acid under acidic or basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) might be used to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-octanoate can undergo various chemical reactions, including:
Oxidation: The double bond between the 2’ and 3’ positions can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The double bond can be reduced back to a single bond, regenerating the original thymidine structure.
Substitution: The octanoate group at the 5’ position can be replaced with other ester or ether groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bond.
Substitution: Acidic or basic catalysts can facilitate the substitution of the octanoate group.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Thymidine.
Substitution: Various ester or ether derivatives depending on the substituent introduced
Applications De Recherche Scientifique
Chemistry: In chemistry, thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-octanoate is used as a precursor for the synthesis of other nucleoside analogs.
Biology: In biological research, this compound is used to study DNA synthesis and repair mechanisms. Its modified structure can interfere with normal DNA replication, making it a useful tool for investigating the effects of DNA damage and the cellular responses to such damage .
Medicine: Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-octanoate has potential applications in antiviral therapy. Its ability to inhibit DNA synthesis can be exploited to target rapidly replicating viruses, such as HIV. Research has shown that similar compounds can effectively inhibit viral replication in vitro .
Industry: In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of antiviral drugs. Its unique properties make it a valuable starting material for the development of new therapeutic agents .
Mécanisme D'action
The mechanism of action of thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-octanoate involves its incorporation into DNA during replication. The presence of the double bond and the octanoate group disrupts the normal structure of DNA, leading to the inhibition of DNA synthesis. This can result in the termination of viral replication, making it an effective antiviral agent. The compound targets viral DNA polymerases, which are essential for the replication of viral genomes .
Comparaison Avec Des Composés Similaires
Stavudine (d4T): Another nucleoside analog with a similar structure, used as an antiviral agent.
Zidovudine (AZT): A nucleoside analog used in the treatment of HIV.
Lamivudine (3TC): A nucleoside analog used in the treatment of HIV and hepatitis B.
Uniqueness: Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-octanoate is unique due to the presence of the octanoate group at the 5’ position. This modification imparts distinct chemical and biological properties, such as increased lipophilicity, which can enhance its ability to cross cell membranes and improve its antiviral activity .
Propriétés
Numéro CAS |
134767-53-6 |
|---|---|
Formule moléculaire |
C18H26N2O5 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl octanoate |
InChI |
InChI=1S/C18H26N2O5/c1-3-4-5-6-7-8-16(21)24-12-14-9-10-15(25-14)20-11-13(2)17(22)19-18(20)23/h9-11,14-15H,3-8,12H2,1-2H3,(H,19,22,23)/t14-,15+/m0/s1 |
Clé InChI |
MRVOKZZTKVXBSG-LSDHHAIUSA-N |
SMILES isomérique |
CCCCCCCC(=O)OC[C@@H]1C=C[C@@H](O1)N2C=C(C(=O)NC2=O)C |
SMILES canonique |
CCCCCCCC(=O)OCC1C=CC(O1)N2C=C(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


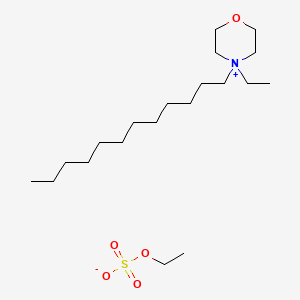
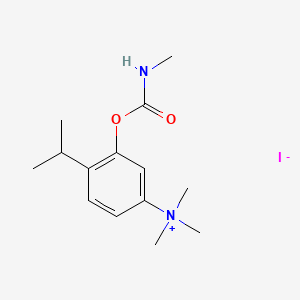

![2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B15196057.png)
